molecular formula C9H11Cl2NS B1306041 2-[(2,6-Dichlorobenzyl)thio]ethylamine CAS No. 48133-71-7

2-[(2,6-Dichlorobenzyl)thio]ethylamine

Cat. No.: B1306041
CAS No.: 48133-71-7
M. Wt: 236.16 g/mol
InChI Key: VCKWYLGEZYGACK-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)thio]ethylamine is an organic compound characterized by the presence of a benzylsulfanyl group substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)thio]ethylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with ethylamine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

2,6-Dichlorobenzyl chloride+EthylamineThis compound\text{2,6-Dichlorobenzyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} 2,6-Dichlorobenzyl chloride+Ethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)thio]ethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the benzylsulfanyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or modified benzylsulfanyl groups.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)thio]ethylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)thio]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloro-benzylsulfanyl)-ethanol
  • 2-(2,6-Dichloro-benzylsulfanyl)-acetamide

Uniqueness

2-[(2,6-Dichlorobenzyl)thio]ethylamine is unique due to its specific substitution pattern and the presence of the ethylamine group. This structural feature imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NS/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWYLGEZYGACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380321
Record name 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48133-71-7
Record name 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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